![molecular formula C7H12ClNO B1459323 6-Azaspiro[2.5]octan-4-one hydrochloride CAS No. 1408076-12-9](/img/structure/B1459323.png)

6-Azaspiro[2.5]octan-4-one hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

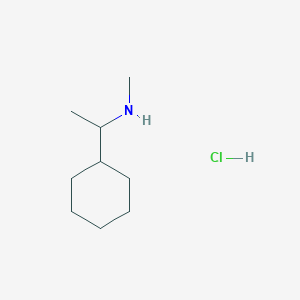

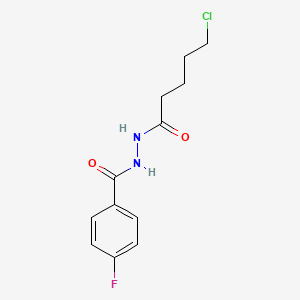

The molecular structure of 6-Azaspiro[2.5]octan-4-one hydrochloride is a fused-ring system that contains an azetidine ring and a cyclohexane ring. The InChI code for this compound is1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Azaspiro[2.5]octan-4-one hydrochloride include a molecular weight of 147.65 , and it is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is calculated to be 1.31 mg/ml .Applications De Recherche Scientifique

Diversity-oriented Synthesis of Azaspirocycles

Research by Wipf, Stephenson, and Walczak (2004) explores the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to rapidly access omega-unsaturated dicyclopropylmethylamines. These compounds are precursors for heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, which are crucial for chemistry-driven drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Organic Letters.

Synthesis of Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones

Mandzhulo et al. (2016) demonstrated the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] compounds reacting with primary aliphatic amines, leading to the formation of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides. This process showcases the versatility of azaspirocycles in constructing complex molecular architectures Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M. (2016). Russian Journal of Organic Chemistry.

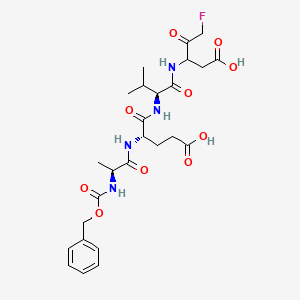

Discovery of Selective Human Epidermal Growth Factor Receptor-2 Sheddase Inhibitor

Yao et al. (2007) described the identification of a novel class of N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. This discovery highlights the potential of azaspirocycles in the development of cancer therapies, especially by decreasing tumor size and potentiating the effects of existing treatments like trastuzumab in vivo Yao, W., Zhuo, J., Burns, D., et al. (2007). Journal of Medicinal Chemistry.

Development of α7 Nicotinic Receptor Agonists

Hill et al. (2017) synthesized quinuclidine-containing spiroimidates as partial agonists for the α7 nicotinic acetylcholine receptor (nAChR), showing significant potential in improving cognition in preclinical rodent models of learning and memory. This research underscores the therapeutic applications of azaspirocycles in neurodegenerative diseases and cognitive disorders Hill, M. D., Fang, H., King, H. D., et al. (2017). ACS Medicinal Chemistry Letters.

Safety and Hazards

The safety information for 6-Azaspiro[2.5]octan-4-one hydrochloride includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

6-azaspiro[2.5]octan-8-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDLHOWKPWTGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[2.5]octan-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

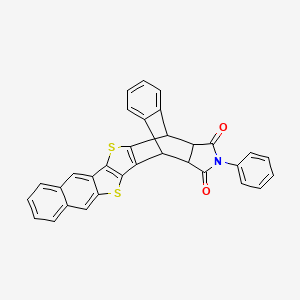

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)